Cas no 225233-70-5 (2-amino-4-(m-tolyl)butanoic acid)
2-amino-4-(m-tolyl)butanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-AMINO-4-M-TOLYL-BUTYRIC ACID
- 2-AMINO-4-(3-METHYLPHENYL)BUTANOIC ACID
- 2-amino-4-(m-tolyl)butanoic acid
- AB33758
- AB33761
- AB33764
- (R)-2-AMINO-4-M-TOLYL-BUTYRIC ACID
- (S)-2-AMINO-4-M-TOLYL-BUTYRIC ACID
-
- Inchi: 1S/C11H15NO2/c1-8-3-2-4-9(7-8)5-6-10(12)11(13)14/h2-4,7,10H,5-6,12H2,1H3,(H,13,14)
- InChI Key: HEJMMMOBDAVUBT-UHFFFAOYSA-N
- SMILES: OC(C(CCC1C=CC=C(C)C=1)N)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 194
- XLogP3: -0.8
- Topological Polar Surface Area: 63.3
2-amino-4-(m-tolyl)butanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A191921-100mg |
2-amino-4-(m-tolyl)butanoic acid |
225233-70-5 | 100mg |
$ 95.00 | 2022-06-08 | ||
| TRC | A191921-500mg |
2-amino-4-(m-tolyl)butanoic acid |
225233-70-5 | 500mg |
$ 365.00 | 2022-06-08 | ||
| TRC | A191921-1g |
2-amino-4-(m-tolyl)butanoic acid |
225233-70-5 | 1g |
$ 570.00 | 2022-06-08 | ||
| Life Chemicals | F2147-2057-0.25g |
2-amino-4-(m-tolyl)butanoic acid |
225233-70-5 | 95%+ | 0.25g |
$361.0 | 2023-09-06 | |
| Life Chemicals | F2147-2057-0.5g |
2-amino-4-(m-tolyl)butanoic acid |
225233-70-5 | 95%+ | 0.5g |
$380.0 | 2023-09-06 | |
| Life Chemicals | F2147-2057-1g |
2-amino-4-(m-tolyl)butanoic acid |
225233-70-5 | 95%+ | 1g |
$401.0 | 2023-09-06 | |
| Life Chemicals | F2147-2057-2.5g |
2-amino-4-(m-tolyl)butanoic acid |
225233-70-5 | 95%+ | 2.5g |
$802.0 | 2023-09-06 | |
| Life Chemicals | F2147-2057-5g |
2-amino-4-(m-tolyl)butanoic acid |
225233-70-5 | 95%+ | 5g |
$1203.0 | 2023-09-06 | |
| Life Chemicals | F2147-2057-10g |
2-amino-4-(m-tolyl)butanoic acid |
225233-70-5 | 95%+ | 10g |
$1684.0 | 2023-09-06 |
2-amino-4-(m-tolyl)butanoic acid Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on 2-amino-4-(m-tolyl)butanoic acid
Recent Advances in the Study of 2-amino-4-(m-tolyl)butanoic acid (CAS: 225233-70-5)
In recent years, the compound 2-amino-4-(m-tolyl)butanoic acid (CAS: 225233-70-5) has garnered significant attention in the field of chemical biology and pharmaceutical research. This non-proteinogenic amino acid derivative has shown promising potential in various therapeutic applications, including its role as a building block for novel drug candidates and its involvement in metabolic pathways. The unique structural features of this compound, characterized by the presence of a meta-tolyl group, make it a valuable scaffold for the development of targeted therapies.
A recent study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of 2-amino-4-(m-tolyl)butanoic acid derivatives. The research team employed a multi-step synthetic route to optimize the yield and purity of the compound, achieving a significant improvement over previous methods. The study highlighted the compound's stability under physiological conditions, which is a critical factor for its potential use in drug development. Furthermore, the team investigated the compound's interaction with specific enzymes involved in amino acid metabolism, revealing its potential as a modulator of metabolic pathways.
Another groundbreaking study, featured in Bioorganic & Medicinal Chemistry Letters, focused on the application of 2-amino-4-(m-tolyl)butanoic acid in the design of peptide-based therapeutics. The researchers demonstrated that incorporating this compound into peptide sequences enhanced the peptides' binding affinity to target proteins, thereby improving their therapeutic efficacy. The study also provided insights into the compound's pharmacokinetic properties, including its absorption and distribution profiles, which are essential for its development as a drug candidate.
In addition to its therapeutic potential, 2-amino-4-(m-tolyl)butanoic acid has also been investigated for its role in chemical biology. A recent paper in ACS Chemical Biology described its use as a probe to study protein-ligand interactions. The compound's unique structural features allowed researchers to gain a deeper understanding of the binding mechanisms between small molecules and proteins, paving the way for the design of more effective inhibitors and activators.
The safety and toxicological profile of 2-amino-4-(m-tolyl)butanoic acid has also been a subject of recent research. A study published in Toxicology Reports evaluated the compound's acute and subchronic toxicity in animal models. The results indicated that the compound exhibited low toxicity at therapeutic doses, with no significant adverse effects observed. This finding supports its potential for further development as a safe and effective therapeutic agent.
Looking ahead, the continued exploration of 2-amino-4-(m-tolyl)butanoic acid and its derivatives holds great promise for the pharmaceutical industry. Future research directions may include the development of more efficient synthetic methods, the exploration of its applications in personalized medicine, and the investigation of its potential in treating rare genetic disorders. As the body of evidence grows, this compound is poised to become a cornerstone in the development of next-generation therapeutics.
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